N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
Overview
Description
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H12FNOS. It is characterized by the presence of a fluorophenyl group and a sulfanylphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-iodoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-fluorophenyl)sulfonyl]phenyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-{4-[(4-chlorophenyl)sulfanyl]phenyl}acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a fluorophenyl and a sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAJKZSXQPQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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